molecular formula C12H14N2O6S B3125244 1-[(3-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid CAS No. 321970-60-9

1-[(3-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid

Cat. No.: B3125244
CAS No.: 321970-60-9
M. Wt: 314.32 g/mol
InChI Key: AVATZSJXFSPYLU-UHFFFAOYSA-N
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Description

1-[(3-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid is an organic compound with the molecular formula C12H14N2O6S and a molecular weight of 314.31 g/mol This compound is characterized by the presence of a piperidine ring substituted with a 3-nitrophenylsulfonyl group and a carboxylic acid group

Scientific Research Applications

1-[(3-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid has several scientific research applications:

Preparation Methods

The synthesis of 1-[(3-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid typically involves the reaction of piperidine with 3-nitrobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form 1-[(3-Nitrophenyl)sulfonyl]piperidine. This intermediate is then further reacted with carbon dioxide under high pressure to introduce the carboxylic acid group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[(3-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[(3-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenylsulfonyl group can form strong hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, further stabilizing the compound-enzyme complex .

Comparison with Similar Compounds

1-[(3-Nitrophenyl)sulfonyl]piperidine-3-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(3-nitrophenyl)sulfonylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O6S/c15-12(16)9-3-2-6-13(8-9)21(19,20)11-5-1-4-10(7-11)14(17)18/h1,4-5,7,9H,2-3,6,8H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVATZSJXFSPYLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501198059
Record name 3-Piperidinecarboxylic acid, 1-[(3-nitrophenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501198059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321970-60-9
Record name 3-Piperidinecarboxylic acid, 1-[(3-nitrophenyl)sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321970-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Piperidinecarboxylic acid, 1-[(3-nitrophenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501198059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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